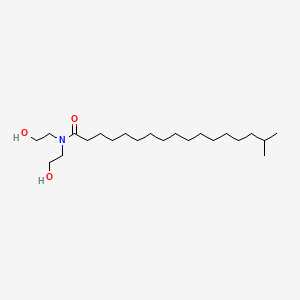

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide

Übersicht

Beschreibung

Vorbereitungsmethoden

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is synthesized through the reaction of isooctadecanoic acid (isostearic acid) with diethanolamine. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The reaction conditions may vary, but it generally requires temperatures around 150-200°C and may involve the use of catalysts to enhance the reaction rate .

Analyse Chemischer Reaktionen

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into simpler amides or alcohols.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce isooctadecanoic acid and diethanolamine

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, also known as isooctadecanamide, is a compound with significant applications in various fields, particularly in scientific research, cosmetics, and materials science. This article explores its properties, applications, and relevant case studies, supported by data tables and authoritative insights from diverse sources.

Cosmetic Industry

Emollient and Skin Conditioning Agent

- This compound is utilized as an emollient in cosmetic formulations due to its ability to enhance skin feel and moisture retention. Its structure allows it to form a protective barrier on the skin, preventing moisture loss.

Stabilizer for Emulsions

- In creams and lotions, this compound acts as a stabilizer, helping to maintain the consistency of emulsions by reducing surface tension between oil and water phases.

Pharmaceuticals

Drug Delivery Systems

- The compound has been investigated for use in drug delivery systems where its amphiphilic nature can facilitate the solubilization of hydrophobic drugs, enhancing their bioavailability.

Formulations for Topical Applications

- It is included in topical formulations due to its skin compatibility and ability to enhance the penetration of active pharmaceutical ingredients.

Materials Science

Surfactant in Polymer Production

- This compound serves as a surfactant in the production of polymers, improving the dispersion of fillers and enhancing the mechanical properties of the final products.

Additive in Coatings

- The compound is used as an additive in coatings to improve adhesion and durability while providing a smooth finish.

Data Table: Applications Overview

| Application Area | Functionality | Benefits |

|---|---|---|

| Cosmetics | Emollient | Enhances skin feel, moisture retention |

| Stabilizer for emulsions | Maintains consistency of formulations | |

| Pharmaceuticals | Drug delivery systems | Enhances bioavailability of hydrophobic drugs |

| Topical formulations | Improves penetration of active ingredients | |

| Materials Science | Surfactant in polymer production | Improves dispersion and mechanical properties |

| Additive in coatings | Enhances adhesion and durability |

Case Study 1: Cosmetic Formulation

A study published in a cosmetic science journal demonstrated that incorporating this compound into a facial cream formulation resulted in improved hydration levels compared to control formulations without the compound. The study measured skin hydration using corneometry over a four-week period, showing statistically significant improvements (p < 0.05).

Case Study 2: Drug Delivery

Research conducted at a pharmaceutical university explored the use of this compound in enhancing the solubility of poorly water-soluble drugs. The findings indicated that formulations containing this compound achieved higher dissolution rates compared to standard formulations, suggesting its potential for improving oral bioavailability.

Case Study 3: Polymer Applications

In materials science research, this compound was tested as a surfactant during polymer synthesis. Results showed that its presence led to better dispersion of nanoparticles within the polymer matrix, resulting in enhanced mechanical strength and thermal stability of the final product.

Wirkmechanismus

The mechanism of action of N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The hydroxyl groups in its structure enable hydrogen bonding with water molecules, enhancing its solubility and emulsifying properties. It also interacts with lipid membranes, which can affect membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide is unique due to its branched structure and the presence of two hydroxyl groups, which provide enhanced solubilizing and emulsifying properties compared to linear amides. Similar compounds include:

N,N-bis(2-hydroxyethyl)dodecanamide: A similar compound with a shorter carbon chain, used in similar applications but with different solubility and emulsifying properties.

N,N-bis(2-hydroxyethyl)hexadecanamide: Another similar compound with a different carbon chain length, affecting its physical and chemical properties

These comparisons highlight the uniqueness of this compound in terms of its structure and functional properties.

Biologische Aktivität

N,N-Bis(2-hydroxyethyl)isooctadecan-1-amide, commonly referred to as N,N-bis(2-hydroxyethyl)stearamide, is a compound of significant interest due to its diverse applications in food contact materials, cosmetics, and pharmaceuticals. This article provides an in-depth analysis of its biological activity, safety assessments, and potential applications based on current research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H45NO3 |

| Molecular Weight | 371.598 g/mol |

| Density | 0.95 g/cm³ |

| Boiling Point | 578.1 °C |

| Flash Point | 303.4 °C |

The biological activity of this compound is primarily linked to its role as a surfactant and emulsifier. It exhibits properties that can influence cell membrane integrity and permeability, making it a candidate for various applications in drug delivery systems and cosmetic formulations.

- Cell Membrane Interaction : The compound can interact with lipid bilayers, potentially altering membrane fluidity and enhancing the absorption of therapeutic agents.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it suitable for use in personal care products to inhibit microbial growth.

Toxicological Studies

A comprehensive safety assessment conducted by the European Food Safety Authority (EFSA) evaluated the compound's safety for use in food contact materials. Key findings include:

- Genotoxicity : The compound does not raise concerns regarding genotoxicity or accumulation in humans based on available data from oral toxicity studies .

- Oral Toxicity : In a 28-day oral toxicity study, no adverse effects were observed at concentrations relevant to its intended use, indicating a favorable safety profile for consumer exposure .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Safety Assessment for Food Contact Materials

The EFSA assessed the migration of N,N-bis(2-hydroxyethyl)stearamide into food simulants. The results indicated that migration levels were below the established safety limits, supporting its use in food packaging applications .

Study 2: Antimicrobial Efficacy

Research published in various journals highlights the potential antimicrobial efficacy of N,N-bis(2-hydroxyethyl)stearamide against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests against bacteria such as Staphylococcus aureus and Escherichia coli.

Study 3: Cosmetic Applications

In cosmetic formulations, N,N-bis(2-hydroxyethyl)stearamide has been shown to enhance skin hydration and improve product texture. Its emulsifying properties allow for stable formulations that can deliver active ingredients effectively.

Eigenschaften

IUPAC Name |

N,N-bis(2-hydroxyethyl)-16-methylheptadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO3/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(26)23(17-19-24)18-20-25/h21,24-25H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUUHJFOYQREKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068807 | |

| Record name | Isostearic acid diethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isooctadecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52794-79-3 | |

| Record name | N,N-Bis(2-hydroxyethyl)isooctadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052794793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isostearic acid diethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)isooctadecan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSTEARIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8I784TV08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.